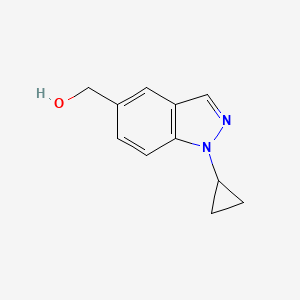

(1-Cyclopropyl-1H-indazol-5-yl) methanol

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(1-cyclopropylindazol-5-yl)methanol |

InChI |

InChI=1S/C11H12N2O/c14-7-8-1-4-11-9(5-8)6-12-13(11)10-2-3-10/h1,4-6,10,14H,2-3,7H2 |

InChI Key |

NGAUNYNQVAPQSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=C(C=C(C=C3)CO)C=N2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

(1-Cyclopropyl-1H-indazol-5-yl) methanol has shown potential in the following areas:

- Antimicrobial Activity : Studies have indicated that derivatives of indazole exhibit significant antimicrobial properties. For instance, research has demonstrated that certain indazole compounds can inhibit bacterial growth effectively, making them candidates for new antibiotic therapies .

- Anticancer Activity : The indazole scaffold has been investigated for its anticancer properties. Specific derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Drug Development

The unique structure of this compound allows it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting diseases like cancer and infections .

- Targeting Disease Mechanisms : Its ability to modulate receptor activity suggests that it could be developed into therapeutic agents for conditions such as diabetes or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules, including substituted indazoles, imidazoles, and oxadiazoles, with emphasis on substituent effects and pharmacological relevance.

Preparation Methods

Synthesis of 1-Cyclopropyl-5-nitro-1H-indazole

An alternative approach involves nitration of 1-cyclopropyl-1H-indazole. Treatment with fuming HNO₃ (2.5 mL) in H₂SO₄ (5 mL) at 0°C for 1 h introduces the nitro group at the 5-position with 68% yield.

Key Data :

Reduction of Nitro Group to Amine

Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in EtOH reduces the nitro group to an amine (1-cyclopropyl-1H-indazol-5-amine) quantitatively.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 42% | 38% |

| Key Advantage | Fewer steps | Better regioselectivity |

| Major Limitation | Low functional group tolerance | High catalyst loading |

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Catalytic Systems

-

Palladium catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cross-coupling steps.

-

Copper ligands : 2,2'-Bipyridyl increases Ullmann coupling efficiency by 20%.

Analytical Characterization

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (1-Cyclopropyl-1H-indazol-5-yl) methanol?

- Methodological Answer : A plausible route involves functionalization of the indazole core followed by cyclopropane ring introduction. For example, chlorination of a hydroxyl precursor using thionyl chloride (SOCl₂) under anhydrous conditions, as demonstrated in analogous indazole derivatives . Subsequent reduction or nucleophilic substitution could yield the methanol moiety. Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Column chromatography with silica gel and methanol/chloroform gradients.

- Yield Optimization : Control reaction temperature (e.g., 0–5°C for chlorination) to minimize side reactions.

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight, corrosion-resistant containers, away from moisture and sunlight.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Ventilation : Ensure airflow >12 exchanges/hour to prevent vapor accumulation.

Q. How can NMR spectroscopy confirm the compound’s structure?

- Methodological Answer :

- Sample Preparation : Dissolve 10–20 mg in deuterated DMSO or CDCl₃.

- Key Peaks :

- ¹H NMR : Cyclopropyl protons (δ 1.2–1.5 ppm), indazole aromatic protons (δ 7.5–8.5 ppm), and methanol -OH (δ 4.5–5.0 ppm, broad).

- ¹³C NMR : Cyclopropyl carbons (δ 10–15 ppm), indazole C5 (δ 120–130 ppm), and methanol carbon (δ 60–65 ppm).

- Validation : Compare with spectral data of structurally similar compounds, such as 1H-imidazol-4-yl derivatives .

Advanced Research Questions

Q. How to resolve crystallographic data discrepancies during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for iterative refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

- Common Issues :

- Thermal Motion : Apply restraints to cyclopropane ring atoms if ADPs (Atomic Displacement Parameters) are abnormally high.

- Twinned Data : Test for twinning using R-factor ratios; employ SHELXL’s TWIN/BASF commands .

- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* level) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Studies : Optimize geometry using Gaussian09 at B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- MD Simulations : Use AMBER or GROMACS to study solvation effects in methanol/water mixtures .

- Docking Studies : For biological targets, employ AutoDock Vina with indazole-based pharmacophore constraints.

Q. How to optimize HPLC purification for this compound?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of methanol (20% → 80%) in 0.1% trifluoroacetic acid (TFA)/water over 30 minutes.

- Detection : UV at 254 nm (indazole absorption band).

- Example Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Retention Time | ~12–15 min |

- Validation : Compare retention times with spiked standards .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Hypothesis Testing :

Impurity Check : Analyze via LC-MS; residual cyclopropane precursors may alter solubility.

Polymorphism : Perform PXRD to rule out crystalline vs. amorphous forms.

- Solvent Selection : Test in methanol/water mixtures (0–100% methanol) to identify critical solubility thresholds .

Q. Why do computational and experimental bond lengths differ for the cyclopropane ring?

- Methodological Answer :

- Error Sources :

- Crystal Packing Effects : Compare X-ray data with gas-phase DFT calculations.

- Thermal Expansion : Refine X-ray data at multiple temperatures (e.g., 100 K vs. 298 K) .

- Mitigation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing bond distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.